molecular formula C13H18FNO3S B4627442 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

Cat. No.: B4627442
M. Wt: 287.35 g/mol
InChI Key: UEJSKUSNHJPTKI-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxycyclohexyl group, and a methylbenzenesulfonamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom into the benzene ring.

    Cyclohexylation: Attachment of the hydroxycyclohexyl group to the fluorinated benzene ring.

    Sulfonamidation: Formation of the sulfonamide linkage by reacting the intermediate with a suitable sulfonyl chloride.

The reaction conditions for these steps often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield cyclohexanone derivatives, while reduction of the sulfonamide group may produce cyclohexylamines.

Scientific Research Applications

4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional attributes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of these targets, leading to downstream biological responses. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-hydroxycyclohexyl)-2-methylbenzamide
  • 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its fluorine atom enhances its stability and lipophilicity, while the hydroxycyclohexyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-15(12-4-2-3-5-13(12)16)19(17,18)11-8-6-10(14)7-9-11/h6-9,12-13,16H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSKUSNHJPTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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